Comparative Physicochemical Properties: Molecular Weight and Basicity for PROTAC Linker Applications
1-(Azetidin-3-yl)piperidine (MW: 140.23 g/mol) is a smaller, less lipophilic alternative to 1-(Azetidin-3-yl)pyrrolidine (MW: 126.20 g/mol), offering a distinct balance of molecular weight and ring strain [1]. While direct pKa data is unavailable, class-level inference suggests that the azetidine nitrogen in such systems exhibits higher basicity compared to morpholine or piperazine analogues, which can influence solubility and membrane permeability [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 140.23 g/mol |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pyrrolidine: 126.20 g/mol |
| Quantified Difference | +14.03 g/mol |
| Conditions | Calculated from molecular formula (C8H16N2 vs C7H14N2) |
Why This Matters
Molecular weight is a key determinant of drug-likeness; this intermediate value may offer an optimal balance for permeability and target engagement in PROTAC design.
- [1] Chemsrc. (2018). 1-(Azetidin-3-yl)pyrrolidine - CAS 149105-96-4. Retrieved from https://m.chemsrc.com/en/cas/149105-96-4_1195401.html View Source
- [2] Domainex. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Retrieved from https://www.domainex.co.uk/news/synthesis-review-synthesis-characterisation-and-assessment-angular-spirocyclic-azetidines-drug View Source
